
2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine typically involves the reaction of 4-bromoacetophenone with 2-cyanopyridine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, forming the imidazole ring and subsequently the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted imidazole derivatives
科学的研究の応用
2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
類似化合物との比較
Similar Compounds
- 2-(4-bromophenyl)imidazo[1,2-a]pyridine
- 4-(4-bromophenyl)-2-(1H-imidazol-2-yl)pyridine
- 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine
Uniqueness
2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct electronic and steric properties.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-4-10(5-7-11)13-9-17-14(18-13)12-3-1-2-8-16-12/h1-9H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYOHWMPZFAPEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)
![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)
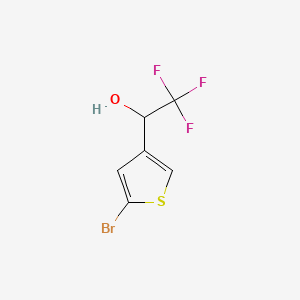
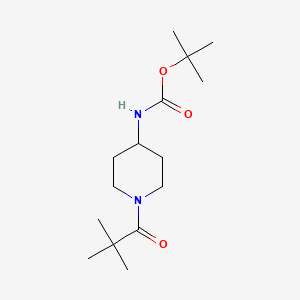

![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)

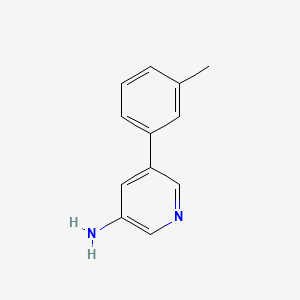
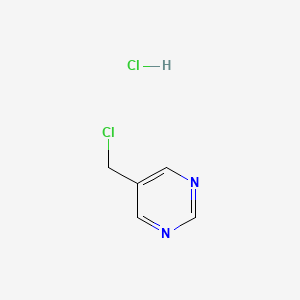


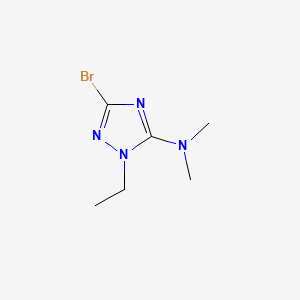
![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)
